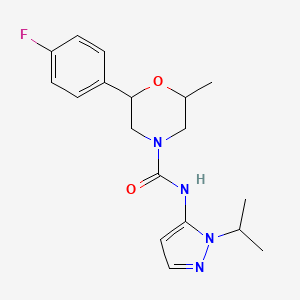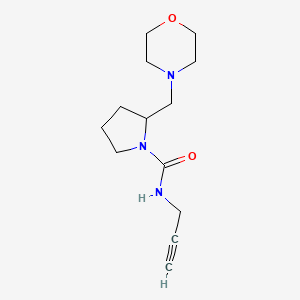
3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one, also known as 3-MMC or metaphedrone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, its potential for abuse and harmful side effects have led to its classification as a controlled substance in many countries.
作用機序
The mechanism of action of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one involves its binding to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters. This leads to an increase in their extracellular levels and subsequent activation of their respective receptors. The exact mechanism by which 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one produces its stimulant and euphoric effects is not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one include increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to vital organs such as the heart and brain. Prolonged use of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one can result in tolerance, dependence, and withdrawal symptoms.
実験室実験の利点と制限
The advantages of using 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one in lab experiments include its ability to modulate dopamine and serotonin levels in the brain, which can be useful in studying the effects of these neurotransmitters on behavior. However, its potential for abuse and harmful side effects make it a challenging compound to work with. Additionally, the lack of long-term studies on its effects on the brain and behavior limits its use in scientific research.
将来の方向性
Future research on 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one should focus on its long-term effects on the brain and behavior, as well as its potential therapeutic uses. Studies should also investigate the mechanisms by which 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one produces its effects on the central nervous system, and how these can be targeted for therapeutic purposes. Additionally, research should explore the potential risks associated with the recreational use of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one and other synthetic cathinones.
合成法
The synthesis of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one involves the reaction of 4-methylpropiophenone with paraformaldehyde and morpholine in the presence of hydrochloric acid and methanol. This results in the formation of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one as a white crystalline powder. The purity of the synthesized compound can be determined using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can result in feelings of euphoria, increased energy, and heightened alertness. However, the long-term effects of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one on the brain and behavior are not well understood.
特性
IUPAC Name |
3-methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)9-16(18)17-10-13(3)19-11-15(17)14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXNYXADYVDKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)


![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)


![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)


![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)